molecular formula C9H19N B1452358 3-(2-Methylbutyl)pyrrolidine CAS No. 1220019-32-8

3-(2-Methylbutyl)pyrrolidine

Cat. No.: B1452358
CAS No.: 1220019-32-8
M. Wt: 141.25 g/mol
InChI Key: DYHKMQCTLRRARG-UHFFFAOYSA-N
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Description

3-(2-Methylbutyl)pyrrolidine is a compound that belongs to the class of organic compounds known as pyrrolidines . These are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The IUPAC name for this compound is 2-isopentylpyrrolidine .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .


Molecular Structure Analysis

The molecular weight of this compound is 141.26 . The InChI code for this compound is 1S/C9H19N/c1-8(2)5-6-9-4-3-7-10-9/h8-10H,3-7H2,1-2H3 .


Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Key Intermediates for Antibiotics : T. Fleck et al. (2003) developed a practical, efficient, and stereoselective process for the preparation of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. This process involves an asymmetric Michael addition and a stereoselective alkylation, showcasing the utility of pyrrolidine derivatives in synthesizing biologically active molecules T. Fleck et al., 2003.

  • Polar [3+2] Cycloaddition Reactions : Research by Magdalena Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines through polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This study demonstrates the application of pyrrolidine derivatives in creating biologically relevant heterocyclic compounds, potentially useful in medicine and industry as dyes or agrochemical substances Magdalena Żmigrodzka et al., 2022.

Pharmaceutical Research

  • Synthesis of Bioactive Compounds : A study by F. A. Amer et al. (2008) highlighted the synthetic versatility of 3-pyrrolidinones for the synthesis of a wide variety of heterocyclic compounds, including indoles and 5-deazapteroic acid analogues, which are significant in drug synthesis. The high reactivity of an active methylene group next to the carbonyl of the pyrrolidine ring is leveraged for various syntheses, illustrating the compound's relevance in pharmaceutical research F. A. Amer et al., 2008.

  • Antibacterial and Antimycobacterial Activities : Samet Belveren et al. (2018) investigated the rearrangement of pyrrolidino[3,4-c]pyrrolidine to another pyrrolidino[3,4-b]pyrrolidine using sodium methoxide, evaluating the samples for potential antibacterial and antimycobacterial activities. This study showcases the potential of pyrrolidine derivatives in developing new antibacterial agents Samet Belveren et al., 2018.

Safety and Hazards

This compound is highly flammable and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled . It is also harmful to aquatic life .

Future Directions

Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

3-(2-Methylbutyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolic transformations . Additionally, this compound has been observed to interact with neurotransmitter receptors, influencing their activity and potentially modulating neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to alterations in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in changes in cellular metabolism, including alterations in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved metabolic function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent transformations . The compound can also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can sequester this compound, affecting its availability and activity within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . For example, localization to the mitochondria can affect cellular energy production and metabolism .

Properties

IUPAC Name

3-(2-methylbutyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-8(2)6-9-4-5-10-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHKMQCTLRRARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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